molecular formula C10H19N3O B13533061 2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one

2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one

Cat. No.: B13533061
M. Wt: 197.28 g/mol
InChI Key: CBTKXNMMDXHZRI-UHFFFAOYSA-N
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Description

2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one is a heterocyclic compound that belongs to the imidazopyrazine family This compound is characterized by its unique structure, which includes an imidazo ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of isobutylamine with a suitable diketone, followed by cyclization to form the imidazo ring. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production. These methods often focus on minimizing reaction times and maximizing the efficiency of the catalytic processes .

Chemical Reactions Analysis

Types of Reactions

2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, such as inhibition of cancer cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrazine: Similar in structure but differs in the position of the nitrogen atoms.

    Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring instead of a pyrazine ring.

    Imidazo[1,5-a]pyridine: Features a pyridine ring instead of a pyrazine ring.

Uniqueness

2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one is unique due to its specific substitution pattern and the presence of the isobutyl group.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

2-(2-methylpropyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one

InChI

InChI=1S/C10H19N3O/c1-8(2)6-12-7-9-5-11-3-4-13(9)10(12)14/h8-9,11H,3-7H2,1-2H3

InChI Key

CBTKXNMMDXHZRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC2CNCCN2C1=O

Origin of Product

United States

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